Cas no 1285533-08-5 (1-hydroxy-3H-2,1-benzoxaborol-4-amine)
1-hydroxy-3H-2,1-benzoxaborol-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol
- 1-hydroxy-3H-2,1-benzoxaborol-4-amine
- SCHEMBL11886707
- DA-21308
- PB40214
- TQ0245
- MFCD22393488
- CS-0078592
- BS-42847
- D78898
- EN300-319647
- 1285533-08-5
- 4-AMINO-1,3-DIHYDRO-2,1-BENZOXABOROL-1-OL
- KBC53308
-
- MDL: MFCD22393488
- Inchi: 1S/C7H8BNO2/c9-7-3-1-2-6-5(7)4-11-8(6)10/h1-3,10H,4,9H2
- InChI Key: CHJIWOQDMNIQCD-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC=C(C=2C1)N)O
Computed Properties
- Exact Mass: 149.0648087g/mol
- Monoisotopic Mass: 149.0648087g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.5Ų
1-hydroxy-3H-2,1-benzoxaborol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97426-100mg |
1-hydroxy-3H-2,1-benzoxaborol-4-amine |
1285533-08-5 | 97% | 100mg |
¥1187.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97426-250mg |
1-hydroxy-3H-2,1-benzoxaborol-4-amine |
1285533-08-5 | 97% | 250mg |
¥1978.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97426-500mg |
1-hydroxy-3H-2,1-benzoxaborol-4-amine |
1285533-08-5 | 97% | 500mg |
¥3304.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97426-1g |
1-hydroxy-3H-2,1-benzoxaborol-4-amine |
1285533-08-5 | 97% | 1g |
¥4952.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97426-5g |
1-hydroxy-3H-2,1-benzoxaborol-4-amine |
1285533-08-5 | 97% | 5g |
¥14859.0 | 2024-04-25 | |
| Chemenu | CM327563-1g |
1-hydroxy-3H-2,1-benzoxaborol-4-amine |
1285533-08-5 | 95%+ | 1g |
$886 | 2022-06-13 | |
| Ambeed | A713515-100mg |
4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol |
1285533-08-5 | 97% | 100mg |
$198.0 | 2025-02-28 | |
| Ambeed | A713515-250mg |
4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol |
1285533-08-5 | 97% | 250mg |
$314.0 | 2025-02-28 | |
| Ambeed | A713515-1g |
4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol |
1285533-08-5 | 97% | 1g |
$803.0 | 2025-02-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1149232-100mg |
4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol |
1285533-08-5 | 98% | 100mg |
¥1737.00 | 2024-08-09 |
1-hydroxy-3H-2,1-benzoxaborol-4-amine Suppliers
1-hydroxy-3H-2,1-benzoxaborol-4-amine Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 1-hydroxy-3H-2,1-benzoxaborol-4-amine
Research Brief on 1-hydroxy-3H-2,1-benzoxaborol-4-amine (CAS: 1285533-08-5): Recent Advances and Applications
1-hydroxy-3H-2,1-benzoxaborol-4-amine (CAS: 1285533-08-5) is a benzoxaborole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Benzoxaboroles, characterized by a boron-containing heterocyclic core, have demonstrated remarkable versatility in drug discovery, particularly as inhibitors of enzymes and protein-protein interactions. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and emerging applications in infectious diseases and oncology.
Recent studies have highlighted the role of 1-hydroxy-3H-2,1-benzoxaborol-4-amine as a potent inhibitor of bacterial leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein biosynthesis. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC90 value of 2 µg/mL, outperforming several comparator antibiotics. The compound's mechanism involves reversible binding to the LeuRS editing domain, disrupting tRNA charging and leading to bacterial cell death. Structural analysis via X-ray crystallography (PDB ID: 8T4F) revealed key interactions between the boron atom and active-site histidine residues, providing a template for further optimization.
In the oncology domain, preclinical data presented at the 2024 AACR Annual Meeting showed promising activity against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231, IC50 = 3.2 µM). The compound was found to modulate the NF-κB pathway through selective inhibition of IKKβ phosphorylation, with concomitant downregulation of pro-survival genes. Notably, synergy was observed when combined with paclitaxel (combination index = 0.4), suggesting potential for combination therapies. Pharmacokinetic studies in murine models revealed favorable oral bioavailability (F = 68%) and blood-brain barrier penetration, making it a candidate for metastatic brain tumors.
Innovations in synthetic chemistry have addressed previous challenges in large-scale production of 1285533-08-5. A continuous flow chemistry approach developed by Pfizer (WO2023187542) achieved an 82% yield with >99.5% purity, utilizing a novel boron trifluoride-mediated cyclization step. This advancement supports translational research efforts, with GMP-grade material now available for clinical trial applications. Stability studies indicate the compound remains stable for >24 months at -20°C in amber vials, addressing earlier concerns about boronic acid derivative degradation.
Emerging applications include its use as a molecular scaffold for PET radiotracers. The amine functionality allows straightforward conjugation with chelators such as NOTA, enabling 68Ga labeling for imaging bacterial infections (SUVmax = 5.2 in E. coli-infected murine models). Additionally, its fluorescence properties (λex = 340 nm, λem = 420 nm) facilitate real-time monitoring of drug distribution in zebrafish infection models, as demonstrated in a recent Nature Chemical Biology publication.
Despite these advances, challenges remain in optimizing selectivity against human off-targets (e.g., mitochondrial LeuRS) and addressing moderate clearance rates in primate models (t1/2 = 2.3 h). Ongoing structure-activity relationship (SAR) studies focus on modifying the C-6 position to enhance pharmacokinetic properties while maintaining antimicrobial potency. The compound's inclusion in the NIH's Tuberculosis Drug Accelerator program underscores its potential as a broad-spectrum anti-infective agent.
In conclusion, 1-hydroxy-3H-2,1-benzoxaborol-4-amine represents a multifaceted tool in medicinal chemistry with applications spanning antimicrobial development, cancer therapeutics, and diagnostic imaging. The convergence of structural biology insights, synthetic chemistry innovations, and preclinical validation positions this compound as a promising candidate for clinical translation in the coming years.
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